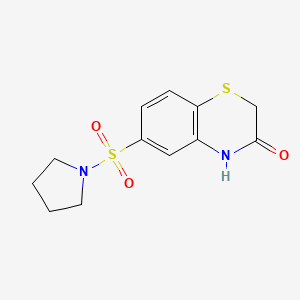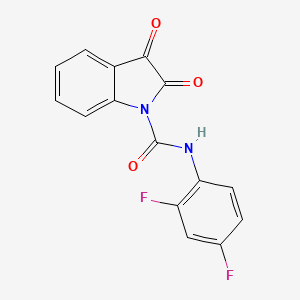
3-(4-Bromobenzylidene)indolin-2-one
Overview
Description
SU-4942 is a chemical compound known for its role as a regulator of tyrosine kinase signaling. It inhibits vascular endothelial growth factor and endothelial cell growth factor-induced mitosis in endothelial cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU-4942 involves the reaction of 4-bromobenzaldehyde with indole-2,3-dione under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SU-4942 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SU-4942 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
SU-4942 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its role in inhibiting cell growth and proliferation, making it a potential candidate for cancer research.
Medicine: Explored for its therapeutic potential in treating diseases related to abnormal cell growth and angiogenesis.
Mechanism of Action
SU-4942 exerts its effects by modulating tyrosine kinase signaling pathways. It inhibits the activity of vascular endothelial growth factor and endothelial cell growth factor, leading to reduced mitogenesis in endothelial cells. This inhibition is achieved through the binding of SU-4942 to the active site of the tyrosine kinase enzyme, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
SU-5416: Another tyrosine kinase inhibitor with similar applications in cancer research.
SU-11248: Known for its role in inhibiting multiple receptor tyrosine kinases.
SU-14813: A compound with similar inhibitory effects on tyrosine kinase signaling.
Uniqueness
SU-4942 stands out due to its specific inhibition of vascular endothelial growth factor and endothelial cell growth factor-induced mitogenesis. Its unique structure allows for selective binding to the tyrosine kinase enzyme, making it a valuable tool in research focused on angiogenesis and cell proliferation .
Properties
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOSTJXLBNFMV-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7835670.png)

![1-[(1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]proline](/img/structure/B7835680.png)

![4-{[(2-Morpholin-4-yl-3,4-dioxocyclobut-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B7835703.png)
![N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine](/img/structure/B7835705.png)
![4-{[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B7835710.png)

![N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]leucine](/img/structure/B7835734.png)



![1-[4-(difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate](/img/structure/B7835791.png)
![4-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7835794.png)
